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Compound of Interest

Compound Name:
2-Benzyloxy-4-fluorophenylboronic

acid

Cat. No.: B1273113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-
Benzyloxy-4-fluorophenylboronic acid, a key building block in medicinal chemistry and

organic synthesis. This document details the chemical properties, a plausible synthetic route,

and a detailed experimental protocol.

Compound Profile
2-Benzyloxy-4-fluorophenylboronic acid is a white to off-white crystalline powder.[1] It is a

versatile bifunctional molecule featuring a benzyloxy group and a fluorine atom, making it a

valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the

formation of carbon-carbon bonds.[1] Its application is prominent in the synthesis of complex

organic molecules and as an intermediate in the development of pharmaceutical compounds.

[1]

Table 1: Chemical and Physical Properties of 2-Benzyloxy-4-fluorophenylboronic Acid
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Property Value Reference

CAS Number 848779-87-3 [1][2]

Molecular Formula C₁₃H₁₂BFO₃ [1][2]

Molecular Weight 246.04 g/mol [1][2]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 116 °C [1]

Purity ≥98% [2]

Storage Store at 2-8 °C [1]

Synthetic Pathway
The synthesis of 2-Benzyloxy-4-fluorophenylboronic acid is not extensively detailed in

publicly available literature. However, based on established methodologies for the synthesis of

substituted phenylboronic acids, a highly plausible and efficient route involves a three-step

process starting from commercially available 1-bromo-2,5-difluorobenzene. The key

transformation is a directed ortho-lithiation followed by borylation.

The overall synthetic workflow is depicted below:
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reactant

product

intermediate

1-Bromo-2,5-difluorobenzene

1-Bromo-2-(benzyloxy)-4-fluorobenzene

Step 1:
Benzylation

Benzyl Alcohol, NaH

2-Benzyloxy-4-fluorophenylboronic acid

Step 2:
Lithiation-Borylation

n-BuLi, THF, -78 °C
Triisopropyl borate

Aqueous workup (HCl)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Benzyloxy-4-fluorophenylboronic acid.

Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of 2-Benzyloxy-4-
fluorophenylboronic acid. This protocol is constructed based on analogous, well-established

synthetic transformations for similar molecules.
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Step 1: Synthesis of 1-Bromo-2-(benzyloxy)-4-
fluorobenzene
This initial step involves the nucleophilic aromatic substitution of a fluorine atom with a

benzyloxy group.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

1-Bromo-2,5-

difluorobenzene
192.99 10.0 g 51.8 mmol

Benzyl alcohol 108.14 6.2 g (5.9 mL) 57.3 mmol

Sodium hydride (60%

in mineral oil)
40.00 2.5 g 62.5 mmol

Anhydrous N,N-

Dimethylformamide

(DMF)

- 100 mL -

Procedure:

To a stirred suspension of sodium hydride (2.5 g, 62.5 mmol) in anhydrous DMF (50 mL)

under an inert atmosphere (nitrogen or argon) at 0 °C, a solution of benzyl alcohol (6.2 g,

57.3 mmol) in anhydrous DMF (20 mL) is added dropwise.

The reaction mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution

should be observed.

A solution of 1-bromo-2,5-difluorobenzene (10.0 g, 51.8 mmol) in anhydrous DMF (30 mL) is

then added dropwise to the reaction mixture at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

The reaction is quenched by the slow addition of water (100 mL) at 0 °C.
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The aqueous layer is extracted with diethyl ether (3 x 75 mL).

The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford 1-bromo-2-(benzyloxy)-4-fluorobenzene as a

colorless oil.

Step 2: Synthesis of 2-Benzyloxy-4-fluorophenylboronic
acid
This final step involves a lithium-halogen exchange followed by borylation and hydrolysis.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

1-Bromo-2-

(benzyloxy)-4-

fluorobenzene

283.13 10.0 g 35.3 mmol

n-Butyllithium (2.5 M

in hexanes)
64.06 15.5 mL 38.8 mmol

Triisopropyl borate 188.08 9.9 g (12.2 mL) 52.6 mmol

Anhydrous

Tetrahydrofuran (THF)
- 150 mL -

2 M Hydrochloric acid - As needed -

Procedure:

A solution of 1-bromo-2-(benzyloxy)-4-fluorobenzene (10.0 g, 35.3 mmol) in anhydrous THF

(100 mL) is cooled to -78 °C under an inert atmosphere.
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n-Butyllithium (15.5 mL of a 2.5 M solution in hexanes, 38.8 mmol) is added dropwise to the

stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this

temperature for 1 hour.

Triisopropyl borate (9.9 g, 52.6 mmol) is then added dropwise to the reaction mixture at -78

°C.

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room

temperature overnight.

The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH of

the aqueous layer is approximately 2.

The mixture is stirred vigorously for 1 hour at room temperature.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50

mL).

The combined organic layers are washed with brine (2 x 40 mL), dried over anhydrous

sodium sulfate, filtered, and the solvent is removed under reduced pressure.

The crude solid is triturated with a mixture of hexane and diethyl ether to afford 2-
Benzyloxy-4-fluorophenylboronic acid as a white to off-white solid.

Safety and Handling
Standard laboratory safety precautions should be followed when performing these syntheses.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective

equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Sodium hydride is a highly flammable solid and reacts violently with water to produce

hydrogen gas. It should be handled with extreme care under an inert atmosphere.

n-Butyllithium is a pyrophoric liquid and should be handled with caution under an inert

atmosphere.

Anhydrous solvents are required for these reactions to proceed efficiently and safely.
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Conclusion
The synthesis of 2-Benzyloxy-4-fluorophenylboronic acid can be achieved through a reliable

and scalable two-step sequence from a commercially available starting material. The described

protocol, based on established chemical principles, provides a clear pathway for researchers

and drug development professionals to access this valuable synthetic intermediate. Careful

execution of the experimental procedures and adherence to safety protocols are essential for a

successful outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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